molecular formula C16H24N2O6S2 B2575525 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid CAS No. 793690-04-7

6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid

Cat. No.: B2575525
CAS No.: 793690-04-7
M. Wt: 404.5
InChI Key: WUYSAHQQHNINMJ-UHFFFAOYSA-N
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Description

6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid is a useful research compound. Its molecular formula is C16H24N2O6S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications

Transdermal Permeation Enhancers

A study by Farsa, Doležal, and Hrabálek (2010) on alkyl esters and amides of hexanoic acid substituted with tertiary amino groups, including pyrrolidinyl derivatives, found significant activity as transdermal permeation enhancers. Decyl 6-(pyrrolidin-1-yl)hexanoate, a compound with a structure closely related to 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid, showed the highest activity in facilitating the transdermal delivery of therapeutic agents, with an enhancement ratio of 30, indicating its potential in improving drug absorption through the skin (Farsa, Doležal, & Hrabálek, 2010).

Synthesis of Heterocycles

Back and Nakajima (2000) demonstrated the utility of acetylenic sulfones, which can be seen as analogs to the sulfone groups in the compound of interest, in synthesizing various heterocyclic compounds, including piperidines and pyrrolizidines. Their work illustrates the versatility of sulfone-containing compounds in facilitating complex cyclization reactions, offering a pathway to synthesize a wide range of biologically active heterocycles (Back & Nakajima, 2000).

Cleavage of π-Deficient Heterocyclic Sulfones

Wnuk, Ríos, Khan, and Hsu (2000) explored the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, revealing a mild methodology for the removal of the synthetically useful sulfone moiety. Their findings provide insights into the chemical reactivity of sulfone derivatives, such as this compound, and their potential applications in synthetic organic chemistry (Wnuk et al., 2000).

Green Chemistry Applications

Murugesan, Gengan, and Krishnan (2016) highlighted the use of nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This study underlines the role of sulfonic acid derivatives in catalysis, pointing to environmentally friendly approaches in chemical synthesis and the potential of using sulfone-functionalized compounds as catalysts or catalyst supports (Murugesan, Gengan, & Krishnan, 2016).

Properties

IUPAC Name

6-[(4-pyrrolidin-1-ylsulfonylphenyl)sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S2/c19-16(20)6-2-1-3-11-17-25(21,22)14-7-9-15(10-8-14)26(23,24)18-12-4-5-13-18/h7-10,17H,1-6,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYSAHQQHNINMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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